1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone 1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 84163-10-0
VCID: VC20864220
InChI: InChI=1S/C14H15FN2O2/c1-9(18)17-6-4-10(5-7-17)14-12-8-11(15)2-3-13(12)19-16-14/h2-3,8,10H,4-7H2,1H3
SMILES: CC(=O)N1CCC(CC1)C2=NOC3=C2C=C(C=C3)F
Molecular Formula: C14H15FN2O2
Molecular Weight: 262.28 g/mol

1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone

CAS No.: 84163-10-0

Cat. No.: VC20864220

Molecular Formula: C14H15FN2O2

Molecular Weight: 262.28 g/mol

* For research use only. Not for human or veterinary use.

1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone - 84163-10-0

Specification

CAS No. 84163-10-0
Molecular Formula C14H15FN2O2
Molecular Weight 262.28 g/mol
IUPAC Name 1-[4-(5-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethanone
Standard InChI InChI=1S/C14H15FN2O2/c1-9(18)17-6-4-10(5-7-17)14-12-8-11(15)2-3-13(12)19-16-14/h2-3,8,10H,4-7H2,1H3
Standard InChI Key PZNSVLCWHLHDLK-UHFFFAOYSA-N
SMILES CC(=O)N1CCC(CC1)C2=NOC3=C2C=C(C=C3)F
Canonical SMILES CC(=O)N1CCC(CC1)C2=NOC3=C2C=C(C=C3)F

Introduction

Chemical Identity and Properties

1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone, also identified in chemical repositories as 1-[4-(5-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethanone, is a heterocyclic compound with distinct structural features. The molecule consists of a 5-fluorobenzisoxazole core connected to a piperidine ring, which is further functionalized with an acetyl group.

Structural Characteristics

The compound's structure comprises three key components: a fluorinated benzisoxazole moiety, a piperidine ring, and an acetyl functional group. The fluorine atom at the 5-position of the benzisoxazole ring is a critical structural feature that can influence both the pharmacokinetic and pharmacodynamic properties of the molecule. The piperidine ring serves as a connecting bridge between the benzisoxazole and the acetyl group, contributing to the compound's three-dimensional conformation and receptor binding characteristics.

Physical and Chemical Properties

Based on the chemical registry information, the compound possesses the following properties:

PropertyValue
CAS Number84163-10-0
Molecular FormulaC14H15FN2O2
Molecular Weight262.28 g/mol
Physical StateNeat (presumably solid)
Storage Temperature-20°C
Shipping TemperatureRoom Temperature
OriginCanada

These properties highlight the compound's relatively moderate molecular weight and the presence of multiple functional groups that contribute to its potential chemical reactivity and biological interactions .

Structural Relationship to Known Pharmaceuticals

Comparison with Benzisoxazole-Containing Drugs

The 5-fluorobenzisoxazole structure present in the target compound shares similarities with several established pharmaceutical agents. This structural motif is particularly notable in atypical antipsychotic medications. The presence of the fluorine substituent at the 5-position potentially enhances metabolic stability and modifies the electronic properties of the aromatic system, which can significantly impact receptor binding affinity and selectivity.

Related Compounds in Pharmaceutical Research

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